molecular formula C7H10N2O3 B12086484 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid

Cat. No.: B12086484
M. Wt: 170.17 g/mol
InChI Key: QAVNHRKZSSYFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an ether linkage to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid typically involves the following steps:

    Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone under acidic conditions.

    Etherification: The 1-methyl-1H-pyrazole is then reacted with 2-bromopropanoic acid in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, potentially replacing the propanoic acid moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as pyrazole derivatives are known to interact with various biological targets.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring is known to interact with various molecular targets, including enzymes like cyclooxygenase or receptors in the central nervous system. The ether linkage and propanoic acid moiety can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the ether and propanoic acid moieties, making it less versatile in terms of chemical reactivity and applications.

    2-(1H-Pyrazol-4-yl)propanoic acid: Similar structure but without the methyl group, which can affect its biological activity and chemical properties.

    2-[(1H-Pyrazol-4-yl)oxy]propanoic acid: Similar but lacks the methyl group, potentially altering its reactivity and interactions with biological targets.

Uniqueness: 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid is unique due to the combination of the pyrazole ring, ether linkage, and propanoic acid moiety. This combination provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxypropanoic acid

InChI

InChI=1S/C7H10N2O3/c1-5(7(10)11)12-6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11)

InChI Key

QAVNHRKZSSYFTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CN(N=C1)C

Origin of Product

United States

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